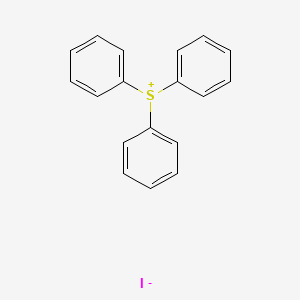

Triphenylsulfonium iodide

Description

Contextualization of Triarylsulfonium Salts in Contemporary Chemistry

Triarylsulfonium salts are pivotal in modern chemistry, primarily recognized for their application as photoacid generators (PAGs) in photolithography and cationic polymerization. tandfonline.comiucr.org Upon exposure to ultraviolet radiation, these salts undergo photolysis, cleaving the carbon-sulfur bond to produce a Brønsted acid. spiedigitallibrary.orgmdpi.com This photogenerated acid can then catalyze a variety of chemical transformations, a feature that is central to their use in the microelectronics industry for creating intricate circuit patterns. spiedigitallibrary.orgmathnet.ru

Beyond their role as PAGs, triarylsulfonium salts serve as versatile reagents in organic synthesis. They act as effective arylating agents in cross-coupling reactions and have been employed in the synthesis of complex molecules. nih.govnih.gov Their reactivity, which is similar in some respects to that of hypervalent iodine compounds, has led to their increased use as a more stable alternative. researchgate.net The ability to introduce sterically demanding substituents onto the triarylsulfonium cation has further expanded their utility, particularly in the development of materials with enhanced alkaline stability for applications like anion exchange membranes. acs.org

The general structure of a triarylsulfonium salt allows for considerable variation in both the aryl groups and the counter-anion, which in turn influences the salt's solubility, thermal stability, and photochemical reactivity. tandfonline.com This tunability makes them highly adaptable to a wide range of chemical processes.

Historical Overview of Triphenylsulfonium (B1202918) Iodide in Research

The investigation of triarylsulfonium salts dates back several decades, with early research focusing on their synthesis and fundamental reactivity. One of the initial methods for preparing triarylsulfonium halides involved the reaction of aryl Grignard reagents with diphenyl sulfoxide (B87167). tandfonline.com Another classic two-step synthesis involves the reaction of an aromatic compound with a sulfoxide, followed by metathesis to introduce the desired anion. google.com

The photochemistry of triphenylsulfonium salts, including the iodide variant, became a significant area of study with the discovery of their ability to initiate cationic polymerization upon irradiation. researchgate.netnih.gov An early study published in the Journal of the American Chemical Society in 1973 detailed the photolysis of a charge transfer complex of triphenylsulfonium iodide. acs.orgmdpi.com This work laid the groundwork for understanding the light-induced decomposition of these salts.

Research into the applications of this compound and its analogs in photopolymerization continued to evolve. For instance, a 1989 study investigated the photoinitiated free radical polymerizations of styrene (B11656) and methyl methacrylate (B99206) using various triphenylsulfonium salts, including the chloride, bromide, iodide, and tetrafluoroborate (B81430) salts. tandfonline.com This research highlighted that while the chloride and bromide salts were effective initiators, this compound did not initiate the photopolymerization of these monomers under the studied conditions, indicating the profound influence of the counter-ion on the salt's photochemical behavior. tandfonline.com

Scope and Significance of Academic Inquiry into this compound

The academic interest in this compound and related salts stems from their fundamental role in photochemistry and their practical applications. The photodecomposition of triarylsulfonium salts is a complex process that can proceed through different mechanisms, including homolytic and heterolytic cleavage of the carbon-sulfur bond, leading to the formation of radicals and cationic species. mdpi.comresearchgate.net The nature of the anion can significantly influence the photolysis pathway and the subsequent chemical reactions.

The study of this compound has contributed to a deeper understanding of charge transfer complexes and their photochemical reactivity. acs.orgcdnsciencepub.com The interaction between the triphenylsulfonium cation and the iodide anion forms a charge transfer complex that absorbs light at longer wavelengths than the individual ions. cdnsciencepub.com Excitation of this complex can lead to different reaction pathways compared to the direct excitation of the cation.

In the broader context of organic synthesis, triarylsulfonium salts, including those with iodide as the counter-ion, are valued for their ability to act as aryl group donors. nih.govresearchgate.net While much of the focus has been on salts with non-nucleophilic anions for applications in cationic polymerization, the reactivity of salts like this compound continues to be explored in various chemical transformations.

Research Findings in Detail

The following tables present specific data from research studies on triphenylsulfonium salts, illustrating their properties and reactivity.

Table 1: Photopolymerization of Styrene and Methyl Methacrylate Initiated by Triphenylsulfonium Salts

This table summarizes the results from a study on the photoinitiated free radical polymerization of styrene and methyl methacrylate using different triphenylsulfonium salts. The data highlights the influence of the anion on the polymerization process.

| Initiator | Monomer | Polymerization Time (h) | Conversion (%) |

| Triphenylsulfonium chloride | Styrene | 2 | 4.5 |

| Triphenylsulfonium bromide | Styrene | 2 | 6.2 |

| This compound | Styrene | 2 | 0 |

| Triphenylsulfonium tetrafluoroborate | Styrene | 2 | 2.1 |

| Triphenylsulfonium chloride | Methyl Methacrylate | 2 | 3.1 |

| Triphenylsulfonium bromide | Methyl Methacrylate | 2 | 5.3 |

| This compound | Methyl Methacrylate | 2 | 0 |

| Triphenylsulfonium tetrafluoroborate | Methyl Methacrylate | 2 | 1.5 |

| Data sourced from a 1989 study on the photoinitiation capabilities of various triphenylsulfonium salts. tandfonline.com |

Table 2: Physical and Chemical Properties of this compound

This table outlines some of the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₈H₁₅IS |

| Molecular Weight | 390.28 g/mol |

| CAS Number | 3744-08-9 |

| Appearance | Typically a solid |

| Solubility | Soluble in polar organic solvents |

| Data compiled from various chemical databases and publications. chemicalbook.com |

Structure

3D Structure of Parent

Properties

CAS No. |

3744-08-9 |

|---|---|

Molecular Formula |

C18H15IS |

Molecular Weight |

390.3 g/mol |

IUPAC Name |

triphenylsulfanium;iodide |

InChI |

InChI=1S/C18H15S.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |

InChI Key |

CVJLQNNJZBCTLI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Triphenylsulfonium Iodide

Established Preparative Routes for Triphenylsulfonium (B1202918) Iodide

The synthesis of triphenylsulfonium iodide can be achieved through several established methods, primarily involving the formation of the central sulfonium (B1226848) cation from readily available precursors.

Synthesis from Halogenated Precursors

A common and traditional route to triarylsulfonium salts involves the reaction of a diaryl sulfoxide (B87167) with an aryl Grignard reagent, followed by treatment with an acid. In a typical procedure for a related salt, triphenylsulfonium chloride, diphenyl sulfoxide is reacted with phenylmagnesium bromide. google.com The resulting intermediate is then treated with hydrochloric acid to yield the corresponding chloride salt. chemicalbook.com To obtain this compound, a subsequent anion exchange with a suitable iodide salt, such as potassium iodide, can be performed. google.com Another approach involves the reaction of an aryl iodide with sodium perborate (B1237305) and acetic acid, followed by condensation with a second aryl iodide. google.com

A simplified representation of the reaction using a Grignard reagent is as follows: (C₆H₅)₂SO + C₆H₅MgBr → [(C₆H₅)₃SO]MgBr [(C₆H₅)₃SO]MgBr + HX → (C₆H₅)₃S⁺X⁻ + Mg(OH)X

Where X is a halide. Subsequent metathesis with an iodide salt yields this compound.

Grignard Reagent-Based Syntheses

The use of Grignard reagents is a cornerstone in the synthesis of triphenylsulfonium salts. google.comlookchem.com Phenylmagnesium bromide, a common Grignard reagent, acts as a nucleophile, attacking the sulfur atom of diphenyl sulfoxide. google.com The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which helps to stabilize the Grignard reagent. leah4sci.com The formation of the Grignard reagent itself involves the reaction of an aryl halide, such as bromobenzene, with magnesium metal. chemicalbook.comwikipedia.org The reactivity of the Grignard reagent is crucial for the successful formation of the carbon-sulfur bond.

A patent describes a two-step process where a phenyl Grignard reagent is reacted with diphenylsulfoxide in a mixed solvent system of aliphatic and aromatic hydrocarbons. google.com This is followed by a metathesis step to introduce the desired counter-anion. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key factors that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For instance, in the Grignard-based synthesis, the temperature is often kept low during the addition of the Grignard reagent to control the exothermic reaction. chemicalbook.com

One patented method highlights the use of trimethylsilyl (B98337) chloride as a catalyst to improve the nucleophilicity of the reaction and enhance the yield. google.com However, this method also notes the higher cost of the raw materials. google.com Another approach to improve yields involves multiple recrystallizations to obtain a pure crystalline product. google.com A Chinese patent describes a method where after the initial reaction, the product is extracted with dichloromethane (B109758) and then recrystallized from isopropanol, resulting in a high purity product with a yield of 66%. google.com

| Parameter | Condition/Reagent | Effect on Synthesis | Reference |

| Catalyst | Trimethylchlorosilane | Improves nucleophilicity and reaction yield | google.com |

| Purification | Recrystallization from Isopropanol | High purity (99%) | google.com |

| Solvent System | Dichloromethane for extraction | Effective for product isolation | google.com |

| Anion Source | 33% Potassium Iodide Solution | Forms the final iodide salt | google.com |

Advanced Synthetic Approaches for Structurally Modified Triphenylsulfonium Cations

The properties and reactivity of the triphenylsulfonium cation can be finely tuned by introducing various substituents onto the phenyl rings. These modifications are essential for developing new applications and for probing reaction mechanisms.

Introduction of Electron-Donating Substituents

The introduction of electron-donating groups onto the aryl rings of the sulfonium salt can significantly impact its electronic properties and reactivity. For instance, sulfonium photoacid generators are often prepared by reacting a diaryl sulfoxide, preferably substituted with electron-donating groups, with another aryl compound in the presence of a dehydrating agent or a Lewis acid. google.com These electron-donating groups can include alkyl, alkoxy, and phenoxy groups. google.com The presence of these substituents can enhance the photosensitivity of the resulting sulfonium salt. google.com

A general method for preparing both symmetric and asymmetrically substituted iodonium (B1229267) salt precursors, which can be conceptually extended to sulfonium salts, involves the oxidation of an aryl iodide in the presence of sodium perborate and acetic acid, followed by condensation with a second aryl iodide that possesses an electron-donating group. google.com

Synthesis of Analogs for Mechanistic Probes

The synthesis of specifically designed analogs of this compound is a powerful tool for elucidating reaction mechanisms. By systematically altering the structure of the cation, researchers can gain insights into the electronic and steric factors that govern its reactivity. For example, to probe reaction intermediates in certain sulfur-mediated reactions, thioether analogs can be synthesized and their subsequent reactions studied. ucl.ac.uk

Purification and Isolation Techniques in Academic Synthesis

The successful synthesis of this compound in an academic setting is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of method is often dictated by the physical state of the crude product (e.g., oil or solid), the nature of the impurities, and the desired final purity. Common techniques employed include recrystallization, liquid-liquid extraction, precipitation, and column chromatography.

Recrystallization

Recrystallization is a primary method for purifying solid, crystalline triphenylsulfonium salts. google.com However, challenges such as thermal instability, hygroscopicity, and potential decomposition in solvents of low polarity can complicate the process for sulfonium salts in general. nih.gov For this compound specifically, recrystallization from a suitable solvent system is an effective strategy. In one documented procedure, crude this compound was recrystallized from isopropanol, yielding white crystals with a purity of 99% as determined by liquid chromatography. google.com Another approach to obtaining high-purity crystals suitable for X-ray diffraction involved the slow evaporation of a methanol (B129727) solution containing triphenylsulfonium chloride and hydroiodic acid. iucr.org This method yielded high-quality crystals of triphenylsulfonium triiodide, a closely related salt. iucr.orgiucr.org Multiple recrystallizations may be necessary to achieve the desired level of purity, particularly to obtain white crystalline products from initially colored, oily crude materials. google.com

Precipitation and Solvent Washing

Precipitation is a common technique for the initial isolation of this compound from the reaction mixture. Following synthesis, the addition of a concentrated aqueous solution of potassium iodide to the reaction medium can induce the precipitation of this compound as a white solid. google.com This is due to the metathesis reaction where the iodide anion replaces the counter-ion from the sulfonium salt precursor.

Subsequent washing of the isolated crude product with appropriate solvents is crucial for removing residual impurities. For instance, after separating the aqueous layer containing the desired salt, it can be extracted with a solvent like dichloromethane. google.com The organic extracts are then combined and concentrated. google.com Washing the crude solid or an aqueous solution containing the salt with a non-polar solvent such as diethyl ether can also be employed to remove non-polar impurities. chemicalbook.com

Liquid-Liquid Extraction

For sulfonium salts that are isolated as oils or are difficult to crystallize, liquid-liquid extraction offers a powerful purification alternative. A widely applicable method involves partitioning the crude sulfonium salt between acetonitrile (B52724) and a non-polar solvent like hexane (B92381). nih.govacs.org The polar sulfonium salt preferentially dissolves in the acetonitrile phase, while non-polar reactants and impurities are sequestered in the hexane layer. nih.gov The acetonitrile layer can be washed multiple times with fresh hexane to enhance purity. nih.govacs.org After separation, the acetonitrile is removed in vacuo to yield the purified sulfonium salt. nih.govacs.org This technique is particularly effective for removing residual nonpolar starting materials, which are common impurities in sulfonium salt syntheses. nih.gov

Chromatographic Methods

While less commonly detailed specifically for this compound, column chromatography is a standard purification technique for various triarylsulfonium salts and is applicable in this context. nih.govacs.org Silica (B1680970) gel flash column chromatography has been successfully used to purify related sulfonium salts, such as dibenzothiophene (B1670422) sulfonium salts. ucl.ac.uk The choice of eluent is critical; a mixture of a relatively polar solvent like dichloromethane and a more polar solvent such as methanol is often effective. ucl.ac.uk Thin-layer chromatography (TLC) is typically used to monitor the separation and identify the fractions containing the pure product. nih.gov

The following tables summarize the findings from various research on the purification of this compound and related salts.

Table 1: Recrystallization and Precipitation Methods for this compound

| Method | Solvent/Reagent | Outcome | Purity/Yield | Reference |

| Recrystallization | Isopropanol | White crystals | 99% (LC Purity) | google.com |

| Precipitation | 33% Potassium Iodide (aqueous) | White solid | 66% Yield | google.com |

| Slow Evaporation | Methanol / Hydroiodic Acid | X-ray quality crystals of [TPS][I₃] | 14.8% Yield | iucr.org |

This interactive table summarizes recrystallization and precipitation data. Users can sort columns to compare methods.

Table 2: Extraction and Chromatographic Purification of Sulfonium Salts

| Compound Type | Method | Solvent System | Purpose | Reference |

| Sulfonium Salts | Liquid-Liquid Extraction | Acetonitrile/Hexane (1:3 by volume) | Removal of nonpolar impurities | nih.govacs.org |

| Triarylsulfonium Salts | Column Chromatography | Silica Gel | Isolation of pure salt | nih.govacs.org |

| Dibenzothiophene Sulfonium Salts | Flash Column Chromatography | Dichloromethane/Methanol | Purification of product | ucl.ac.uk |

| Triphenylsulfonium Chloride | Aqueous/Organic Extraction | Water/Diethyl Ether | Removal of organic impurities from aqueous solution of the salt | chemicalbook.com |

This interactive table provides an overview of extraction and chromatographic techniques. Users can filter by method or compound type.

Mechanistic Investigations of Triphenylsulfonium Iodide in Photochemical Processes

Photoacid Generation Mechanisms

The generation of acid from triphenylsulfonium (B1202918) iodide upon exposure to light can proceed through several distinct mechanisms, including direct photolysis and sensitized processes.

Direct photolysis of triphenylsulfonium salts involves the absorption of a photon by the cation, leading to an excited state that subsequently undergoes fragmentation. researchgate.netshu.edu Studies have shown that upon direct irradiation, triphenylsulfonium salts can undergo both homolytic and heterolytic cleavage of the carbon-sulfur bond. ucla.edunus.edu.sgresearchgate.net

The direct photoreaction of triphenylsulfonium salts is understood to proceed through a singlet excited state. researchgate.netucla.edu This excited state can then decay through two primary pathways:

Heterolytic Cleavage: This pathway involves the direct breaking of the C-S bond to form a phenyl cation and diphenyl sulfide (B99878).

Homolytic Cleavage: This pathway involves the formation of a phenyl radical and a diphenylsulfinyl radical cation. ucla.edu

Nanosecond laser flash photolysis studies have provided evidence for both pathways. The formation of protonated (phenylthio)biphenyls, observed as a transient absorption, is indicative of the recombination of intermediates from both homolytic and heterolytic cleavage. These intermediates ultimately lose a proton (H+) to form 2-, 3-, and 4-(phenylthio)biphenyl. ucla.edu The primary fragmentation products upon direct photolysis are summarized in the table below.

| Photolysis Pathway | Primary Products |

| Heterolytic Cleavage | Phenyl cation, Diphenyl sulfide |

| Homolytic Cleavage | Phenyl radical, Diphenylsulfinyl radical cation |

This table summarizes the initial species formed upon direct light absorption and subsequent bond cleavage of the triphenylsulfonium cation.

It is the subsequent reactions of these primary fragments with the surrounding medium (e.g., solvent) that lead to the generation of a Brønsted acid. researchgate.net

In addition to direct photolysis, the decomposition of triphenylsulfonium iodide can be initiated by sensitizers through either electron transfer or energy transfer mechanisms. mdpi.comcdnsciencepub.com This approach is particularly useful for extending the spectral response of the photoacid generator to longer wavelengths where it does not absorb directly. mdpi.com

Electron Transfer Sensitization: In this process, a sensitizer (B1316253) molecule absorbs light and is promoted to an excited state. This excited sensitizer then transfers an electron to the triphenylsulfonium cation. cdnsciencepub.com This process is thermodynamically favorable if the free energy change (ΔGet), calculated using the Rehm-Weller equation, is negative. mdpi.com The resulting triphenylsulfur radical is unstable and rapidly decomposes. cdnsciencepub.com Studies using sensitizers like anthracene, perylene, and naphthalene (B1677914) have demonstrated that electron transfer from the singlet excited state of the sensitizer leads to the formation of a singlet aromatic hydrocarbon radical cation-triphenylsulfur radical pair. ibm.com This pair can then dissociate to form diphenyl sulfide, a phenyl radical, and the aromatic hydrocarbon radical cation. ibm.com

Energy Transfer Sensitization: In this mechanism, an excited sensitizer transfers its energy to the triphenylsulfonium salt, promoting it to a triplet excited state. ucla.edumdpi.com This triplet state then dissociates into a triplet diphenylsulfinyl radical cation-phenyl radical pair. ucla.edu Acetone is a common sensitizer used to induce this triplet-mediated decomposition. ucla.edu

The table below outlines the key differences between the two sensitization mechanisms.

| Sensitization Mechanism | Key Process | Intermediates |

| Electron Transfer | Electron transfer from excited sensitizer to sulfonium (B1226848) salt | Aromatic hydrocarbon radical cation, Triphenylsulfur radical |

| Energy Transfer | Energy transfer from excited sensitizer to sulfonium salt | Triplet excited state of the sulfonium salt, Diphenylsulfinyl radical cation, Phenyl radical |

This table compares the fundamental processes and resulting reactive intermediates in electron and energy transfer sensitized photoacid generation from this compound.

The identity of the anion in a triphenylsulfonium salt plays a crucial role in both the strength of the generated acid and the kinetics of its release. mdpi.commdpi.com While the cation is responsible for the light absorption and initial decomposition, the anion determines the nature of the final acid produced. mdpi.com

In extreme ultraviolet (EUV) lithography, which utilizes high-energy photons (e.g., 92 eV), the mechanism of photoacid generation from triphenylsulfonium salts, including the iodide variant, differs significantly from conventional photolysis. mdpi.comgoogle.com The high energy of EUV photons leads to the ionization of the surrounding polymer matrix, generating photoelectrons and a cascade of secondary electrons. mdpi.comresearchgate.net It is these secondary electrons that are primarily responsible for the decomposition of the photoacid generator. mdpi.comrsc.org

The accepted mechanism involves the interaction of these low-energy secondary electrons with the triphenylsulfonium cation. mdpi.comresearchgate.net This interaction can proceed through two main pathways:

Internal Excitation: High-energy secondary electrons can transfer energy to the triphenylsulfonium cation, exciting it to an antibonding unoccupied molecular orbital, leading to its decomposition. researchgate.netnih.gov

Electron Trapping: The triphenylsulfonium cation can trap a low-energy electron, leading to a dissociative electron attachment process. mdpi.comnih.gov

Computational studies on the triphenylsulfonium cation have shown that the acid generation yield in EUV processes is strongly dependent on two key factors:

The energy of the lowest unoccupied molecular orbital (LUMO) of the cation, which influences its efficiency in trapping an electron before C-S bond dissociation. mdpi.comnih.gov

Fundamental Photoreactivity and Charge Transfer Phenomena

The photoreactivity of this compound is intrinsically linked to charge transfer phenomena, particularly the formation and photolysis of charge transfer complexes.

This compound can form a charge-transfer (CT) complex, where the iodide anion acts as the electron donor and the triphenylsulfonium cation as the electron acceptor. cdnsciencepub.comacs.org This complex exhibits a characteristic absorption band at longer wavelengths than the individual ions. cdnsciencepub.comacs.org

Irradiation within this CT band leads to the direct excitation of the complex and subsequent photodecomposition. acs.org Laser flash photolysis studies of the charge transfer complex of diphenyliodonium (B167342) iodide, a related onium salt, have shown that excitation leads to the formation of a diphenyliodo radical and an iodine atom. cdnsciencepub.com A similar mechanism is proposed for this compound, where excitation of the CT complex would lead to the formation of a triphenylsulfur radical and an iodine atom. cdnsciencepub.comcdnsciencepub.com

The quantum yield for the decomposition of this compound upon selective irradiation of the CT transition is moderately efficient. acs.org The primary products of this photolysis are diphenyl sulfide and iodobenzene. acs.org The stoichiometry is straightforward, with one mole of diphenyl sulfide formed for each mole of this compound that is destroyed. acs.org The formation of these products is rationalized through both diffusive and non-diffusive pathways of the initially formed radical pair within the solvent cage. acs.org

Formation and Reactivity of Aryl Radicals and Cation-Radicals

The photolysis of triarylsulfonium salts, such as this compound, is a well-established method for generating reactive intermediates, including aryl radicals and cation-radicals. researchgate.net Upon direct irradiation, these salts can undergo fragmentation through two primary pathways: homolytic and heterolytic cleavage of the carbon-sulfur bond. ibm.com

The process is often initiated by the excitation of a charge-transfer complex formed between the triphenylsulfonium cation and the iodide anion. cdnsciencepub.comacs.org This excitation leads to the formation of reactive species. The primary homolytic cleavage pathway results in the formation of a phenyl radical (Ph•) and a diphenylsulfinyl radical cation (Ph₂S•⁺). researchgate.netibm.com

Equation 1: Homolytic Cleavage (C₆H₅)₃S⁺I⁻ + hν → [ (C₆H₅)₃S• I• ] → C₆H₅• + (C₆H₅)₂S•⁺ + I⁻

Alternatively, a heterolytic cleavage mechanism can produce a phenyl cation (Ph⁺) and diphenyl sulfide (Ph₂S). ibm.com However, studies suggest the direct photoreaction of triphenylsulfonium salts predominantly proceeds via a singlet diphenylsulfinyl radical cation-phenyl radical pair. ibm.com This pair is believed to be produced through an internal electron transfer from an initially formed phenyl cation-diphenyl sulfide pair. ibm.com

The generated aryl radicals are highly reactive intermediates. rsc.org They can initiate free radical polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206), demonstrating their utility in materials science. tandfonline.com The reactivity of these radicals is also harnessed in various organic transformations, including C-C bond formation and arylation reactions. rsc.orgnih.govnih.gov The diphenylsulfinyl radical cation is another key reactive intermediate formed during the photolysis. ibm.com

Spectroscopic and Time-Resolved Studies of Excited States

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for the detection and identification of paramagnetic species, such as free radicals, which are key intermediates in the photolysis of this compound. uni-frankfurt.debhu.ac.intaylorfrancis.com Since free radicals possess an unpaired electron, they are highly reactive and often short-lived. nih.gov ESR spectroscopy provides direct evidence for their formation and can offer insights into their electronic structure. bhu.ac.in

The spin-trapping technique is commonly employed to detect these transient radicals. nih.govjeol.com This method involves the use of a spin trap, such as Phenyl-N-tert-butylnitrone (PBN), which reacts with the short-lived radical to form a more stable radical adduct that can be observed by ESR at room temperature. jeol.commdpi.com

In studies related to onium salts, ESR spin-trapping experiments have unequivocally confirmed the generation of phenyl radicals (Ph•). mdpi.com When PBN is used as the spin trap during the photolysis of systems containing sulfonium salts, the characteristic ESR spectrum of the PBN/Ph• adduct is observed. mdpi.com This adduct is identified by its specific hyperfine coupling constants (hfc's), which are a signature of the trapped radical. mdpi.com

Table 1: ESR Spin Trapping Data for Phenyl Radical

| Spin Trap | Radical Source Context | Hyperfine Coupling Constants (G) | Reference |

|---|---|---|---|

| Phenyl-N-tert-butylnitrone (PBN) | Camphorquinone/Aryliodonium Ylide System | aN = 14.0, aH = 2.1 | mdpi.com |

The g-value, or spectroscopic splitting factor, is another crucial parameter obtained from an ESR spectrum that helps in the identification of the radical species. taylorfrancis.com For carbon-centered radicals like the phenyl radical, the g-value is typically close to that of a free electron (≈2.0023). acs.org Experimental g-values for various organic radicals confirm this trend. rsc.orgresearchgate.netcdnsciencepub.com

Table 2: Typical g-values for Related Radical Species

| Radical Species | g-value | Reference |

|---|---|---|

| Carbon-centered radicals (general) | ~2.0024 | acs.org |

| Phenyl radical (C₆H₅•) | 2.0022 - 2.0024 | nih.gov |

| Phenol radical cation | 2.0032 ± 0.0004 | rsc.org |

| Phenoxyl radical | 2.0044 ± 0.0004 | rsc.org |

The analysis of these ESR parameters provides conclusive evidence for the formation of phenyl radicals during the photochemical decomposition of this compound and related onium salts. mdpi.com

Laser flash photolysis (LFP) is a powerful time-resolved spectroscopic technique used to study the kinetics and spectra of transient intermediates, such as radicals and excited states, generated during photochemical reactions. osti.govnih.gov In the study of this compound photolysis, LFP allows for the direct observation of the short-lived species formed immediately after light absorption. ibm.comucla.edu

Upon direct photolysis, nanosecond LFP studies have identified transient absorptions corresponding to the intermediates formed. ibm.com The direct photoreaction of triphenylsulfonium salts has been shown to produce a broad transient absorption centered at approximately 465 nm. ucla.edu This absorption is attributed to protonated (phenylthio)biphenyls, which are formed from the in-cage recombination of the primary radical pairs. ibm.comucla.edu

In sensitized photoreactions, different transient species are observed. For instance, in acetone-sensitized reactions, the triplet excited state of the sulfonium salt is formed, which then dissociates. ibm.com In sensitization by aromatic hydrocarbons like anthracene, electron transfer occurs, leading to the formation of the diphenylsulfinyl radical cation, which has characteristic transient absorptions at 340 nm and 750 nm. ibm.com The observation of these specific transient absorptions provides strong evidence for the proposed mechanistic pathways. ibm.com

By analogy, studies on the photolysis of diphenyliodonium iodide, which also proceeds via a charge-transfer complex, have shown the formation of an initial transient with a very short lifetime (ca. 200 ps), followed by a strongly absorbing secondary transient on the nanosecond timescale. cdnsciencepub.com

Table 3: Transient Absorption Data from Laser Flash Photolysis Studies

| System | Excitation (nm) | Transient Species | λmax (nm) | Lifetime | Reference |

|---|---|---|---|---|---|

| Triphenylsulfonium Salts (Direct Photolysis) | - | Protonated (phenylthio)biphenyls | 465 | - | ibm.comucla.edu |

| Triphenylsulfonium Salts (Sensitized) | - | Diphenylsulfinyl radical cation | 340, 750 | - | ibm.com |

| Diphenyliodonium Iodide | 355 | Initial Transient | - | ~200 ps | cdnsciencepub.com |

These time-resolved studies are crucial for building a complete picture of the photochemical dynamics, from the initial excitation to the formation of the final products, and for characterizing the lifetimes and spectral properties of the key reactive intermediates. ibm.comucla.eduosti.gov

UV-Visible absorption spectroscopy is fundamental for characterizing the ground-state electronic properties of this compound and for identifying the electronic transitions that initiate its photochemical reactivity. libretexts.org Triphenylsulfonium salts typically exhibit absorption in the UV region. mdpi.com The iodide salt, specifically, forms a charge-transfer (CT) complex with the cation, which gives rise to a distinct absorption band at longer wavelengths than the transitions of the individual ions. cdnsciencepub.comacs.org

The position of this CT band is sensitive to the solvent polarity. cdnsciencepub.com For the analogous diphenyliodonium iodide, the CT absorption maximum (λmax) varies systematically with the solvent's polarity index, shifting to shorter wavelengths in more polar solvents. cdnsciencepub.com this compound is expected to behave similarly. The absorption spectrum of iodine itself has a λmax around 520 nm, but its interaction in the salt complex and with different solvents can alter its spectral properties. docbrown.infoijcce.ac.ir The absorption spectra of triphenylsulfonium salts can also be influenced by the nature of the anion, which can participate in the electronic transition processes. researchgate.net

Photoluminescence analysis provides information about the excited-state deactivation pathways that compete with photochemistry. uef.fi For many sulfonium salts, the photoluminescence quantum yield is very low (often less than 0.01), indicating that the excited state deactivates primarily through efficient non-radiative pathways, including the desired bond cleavage to form radicals. mdpi.com In some modified sulfonium salts, a measurable photoluminescence quantum yield can be observed, suggesting that luminescence competes with the photoinduced electron transfer and subsequent decomposition. mdpi.com For this compound, the efficient photochemical decomposition implies that non-radiative decay pathways, including dissociation, are dominant. ibm.comtandfonline.com

Table 4: Spectroscopic Data for this compound and Related Compounds

| Compound/System | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Photoluminescence Quantum Yield (ΦPL) | Reference |

|---|---|---|---|---|---|

| Diphenyliodonium Iodide | Acetonitrile (B52724) | 324 | 1.2 x 10⁴ | - | cdnsciencepub.com |

| Iodine (I₂) | - | 520 | - | - | docbrown.info |

| Triphenylamine-substituted sulfonium salts (general) | - | - | - | < 0.01 | mdpi.com |

| PAG3 (a specific triphenylamine-substituted salt) | - | - | - | 0.16 | mdpi.com |

The combination of UV-Visible absorption and photoluminescence studies helps to build a comprehensive energy diagram for the photochemical process, identifying the initial light-absorbing states and mapping the subsequent competing deactivation channels of dissociation and radiative/non-radiative decay.

Applications of Triphenylsulfonium Iodide in Advanced Materials Science and Catalysis

Role as a Photoinitiator in Polymerization Systems

Triphenylsulfonium (B1202918) iodide is a member of the triarylsulfonium salt family, which are well-established photoinitiators capable of initiating polymerization upon exposure to light. nih.govresearchgate.net These compounds, particularly in conjunction with various counterions, play a significant role in both cationic and free-radical polymerization systems, finding use in applications ranging from coatings and inks to microelectronics. nih.govunica.it The initiation process hinges on the photodecomposition of the sulfonium (B1226848) salt to generate reactive species that trigger the polymerization of monomers. nih.govunica.it

Cationic Photopolymerization Initiation

Triphenylsulfonium salts are renowned as potent photoinitiators for cationic polymerization. unica.it Upon absorbing UV light, these salts undergo photolysis, a process involving both homolytic (C-S bond breaking to form radicals) and heterolytic (C-S bond breaking to form ions) cleavage. nih.govresearchgate.net The highly reactive aryl cations and cation-radicals generated during this photodecomposition can then react with solvents, monomers, or impurities in the system to produce strong Brønsted acids. researchgate.netunica.it These photogenerated acids are the primary species that initiate cationic polymerization by protonating a monomer, which then becomes a reactive center for chain growth. researchgate.netwikipedia.org

Cationic photopolymerization is particularly effective for the ring-opening polymerization (ROP) of heterocyclic monomers like epoxides, oxetanes, and vinyl ethers. nih.govmdpi.comresearchgate.net The process is initiated by the Brønsted acid (H⁺) generated from the photolysis of the triphenylsulfonium salt. mdpi.com

The general mechanism for the ROP of an epoxide is as follows:

Initiation: The photogenerated proton attacks the oxygen atom of the epoxide ring, creating a protonated epoxide. This is a highly strained and electrophilic species.

Propagation: A nucleophilic attack by the oxygen atom of a second monomer on one of the carbon atoms of the protonated epoxide ring occurs. This opens the ring and transfers the positive charge, forming a secondary or tertiary oxonium ion at the propagating chain end. This process repeats, adding monomer units to the growing polymer chain. researchgate.net

Termination and Chain Transfer: The polymerization can be terminated by reaction with any nucleophiles present in the system or by rearrangement with the counterion. wikipedia.org

The reactivity of monomers in cationic ROP is heavily dependent on their molecular structure. researchgate.net For instance, cycloaliphatic epoxides, which have a highly strained ring, polymerize much faster than glycidyl (B131873) ethers. researchgate.net The latter contain neighboring oxygen atoms that can stabilize the intermediate oxonium ions, slowing down the polymerization rate. researchgate.net Similarly, vinyl ethers are highly reactive monomers in cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. wikipedia.org

Living polymerization is a type of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. wikipedia.org This allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. wikipedia.orgresearchgate.net

Achieving controlled or living cationic polymerization requires minimizing irreversible termination and chain transfer reactions. wikipedia.org Key strategies include:

Stabilizing the Propagating Cation: This can be achieved by using carefully selected initiating systems, solvents, and counterions that create a dynamic equilibrium between a highly reactive, propagating carbocationic species and a dormant, covalent species. The exchange between these states should be much faster than the rate of propagation. wikipedia.org

Use of Non-nucleophilic Counterions: A non-nucleophilic and non-basic counterion is crucial to prevent it from reacting with the propagating cationic center, which would terminate the chain. wikipedia.org

Temperature Control: Low temperatures (e.g., -100 to 50 °C) are often employed to suppress termination and transfer reactions, which typically have higher activation energies than propagation. stanford.edu

These strategies enable precise control over the polymer structure, a significant advancement from traditional cationic polymerization. researchgate.net

The reaction medium, specifically the solvent and the counterion, has a profound impact on the kinetics of cationic polymerization. wikipedia.orgstanford.edu

Solvent Effects: The polarity and solvating power of the solvent are critical. As the dielectric constant of the solvent increases, it better solvates and separates the ion pair (the propagating cation and the counterion), leading to a higher fraction of highly reactive "free" ions. This significantly increases the rate of polymerization. stanford.edu However, highly polar solvents like water or alcohols can react with and destroy the cationic initiator, making them unsuitable for these reactions. stanford.edunewsciencepubl.com

| Solvent | Dielectric Constant | Relative Polymerization Rate (kp) |

|---|---|---|

| Benzene | 2.2 | 2 |

| Dioxane | 2.2 | 5 |

| Tetrahydrofuran (B95107) | 7.6 | 550 |

| 1,2-Dimethoxyethane | 5.5 | 3,800 |

Table 1. Effect of solvent polarity on the propagation rate constant (kp) for the cationic polymerization of styrene (B11656). Data adapted from G. Odian, Principles of Polymerization, 3rd Ed. stanford.edu

Counterion Effects: The nature of the counterion (the anion) associated with the triphenylsulfonium cation is paramount. The reactivity and stability of the propagating chain are controlled by the nucleophilicity and size of this anion. researchgate.netresearchgate.net A larger, less nucleophilic counterion results in a "looser" ion pair and a more reactive propagating cation, leading to faster polymerization rates. nih.govresearchgate.net For onium salt photoinitiators, the order of reactivity is generally SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. nih.gov Iodide (I⁻), being a comparatively more nucleophilic anion, is generally associated with much lower polymerization rates and can even terminate the reaction. nih.govtandfonline.com This makes triphenylsulfonium iodide itself a less common choice for inducing efficient cationic polymerization compared to its counterparts with hexafluorophosphate (B91526) or hexafluoroantimonate anions.

| Counterion | Cation Size (Å) | Relative Polymerization Rate (kp in THF) |

|---|---|---|

| Li⁺ | 0.60 | 160 |

| Na⁺ | 0.95 | 80 |

| K⁺ | 1.33 | 60-80 |

| Cs⁺ | 1.69 | 22 |

Table 2. Effect of counterion size on the propagation rate constant (kp) for the anionic polymerization of styrene in tetrahydrofuran (THF), illustrating the general principle of ion pair effects. Data adapted from R.W. Lenz, Organic Chemistry of Synthetic High Polymers, 1967. stanford.edu

Free Radical Photopolymerization Initiation

While primarily known as cationic initiators, triphenylsulfonium salts can also initiate free radical polymerization under certain conditions. tandfonline.comresearchgate.net Studies have shown that triphenylsulfonium salts with various anions can initiate the photopolymerization of monomers like styrene and methyl methacrylate (B99206). tandfonline.com The process is typically inhibited by radical scavengers, confirming the involvement of free radicals. tandfonline.com

The initiation of free radical polymerization by triphenylsulfonium salts proceeds through a different mechanism than cationic initiation. Upon photolysis, the primary step is the homolytic cleavage of a carbon-sulfur bond. nih.govresearchgate.net

The proposed mechanism involves:

Photolysis: The triphenylsulfonium salt absorbs a photon, leading to an excited state.

Homolytic Cleavage: The excited salt undergoes fragmentation to generate a phenyl radical and a diarylsulfinium radical cation. researchgate.net

Initiation: The highly reactive phenyl radical can then add to a monomer molecule, initiating the free radical polymerization chain reaction. tandfonline.com

Research indicates that the photoinitiation ability of these salts in free radical systems is dependent on the anion. tandfonline.com Interestingly, in one study, while the chloride, bromide, and tetrafluoroborate (B81430) salts of triphenylsulfonium initiated the free radical polymerization of styrene and methyl methacrylate, the iodide salt did not. tandfonline.com This suggests that the specific properties of the iodide anion can interfere with the radical generation or initiation steps under those experimental conditions.

Dual Photoinitiating Abilities

Triphenylsulfonium salts, including this compound, exhibit versatile dual photoinitiating capabilities. Upon exposure to ultraviolet radiation, these compounds can simultaneously generate species that initiate both cationic and free-radical polymerization. The photolysis of a triarylsulfonium salt involves the cleavage of a carbon-sulfur bond. researchgate.net This fragmentation produces both an aryl radical and an arylsulfinium cation-radical. researchgate.net

The generated aryl radical is capable of initiating the polymerization of monomers via a free-radical mechanism. Concurrently, the cation-radical species can, through subsequent reactions, lead to the formation of a Brønsted acid. mdpi.com This photogenerated acid then serves as the initiator for cationic polymerization, particularly for monomers like epoxides. mdpi.comnih.gov This dual functionality allows for the curing of complex hybrid resin systems that contain a mixture of monomers responsive to different polymerization mechanisms, all triggered by a single photoinitiator.

Photoacid Generator (PAG) Functionality in Lithographic Technologies

In the field of microlithography, triphenylsulfonium salts are paramount as photoacid generators (PAGs). A PAG is a light-sensitive compound that produces a strong acid upon exposure to radiation. mathnet.ru This generated acid is not the final imaging agent itself but acts as a catalyst for subsequent chemical transformations within the surrounding polymer matrix, a concept known as chemical amplification. mathnet.ruacs.org The fundamental process in advanced lithography, particularly with extreme ultraviolet (EUV) sources, differs from traditional photochemistry; the high-energy photons ionize the resist materials, creating photoelectrons and subsequent secondary electrons that then interact with the PAG molecules to generate the acid. mdpi.comresearchgate.net

Utilization in Chemically Amplified Resists (CARs) for Microelectronics

This compound and its derivatives are integral to the formulation of chemically amplified resists (CARs), which are the cornerstone of modern microelectronics manufacturing. mathnet.ru CARs are typically composed of a polymer resin containing acid-labile protecting groups and a small amount of a PAG. mathnet.ru

During the lithographic process, exposure to deep UV or EUV radiation causes the photodecomposition of the triphenylsulfonium salt, releasing a strong acid. mathnet.ru In a subsequent step, known as the post-exposure bake (PEB), the wafer is heated. The thermally activated, photogenerated acid diffuses through the polymer matrix and catalyzes the cleavage of the acid-labile groups from the polymer backbone. mathnet.ru This deprotection reaction dramatically alters the polarity and thus the solubility of the polymer in the exposed regions. For a positive-tone resist, this change renders the exposed areas soluble in an aqueous base developer, allowing for the creation of intricate patterns. mathnet.ruacs.org Onium salts, like this compound, are effective in this role as they are also strong electron scavengers, which promotes the generation of the necessary proton adducts within the base polymer. researchgate.net

Design and Performance in Extreme Ultraviolet (EUV) Lithography

The transition to Extreme Ultraviolet (EUV) lithography for fabricating sub-10 nm semiconductor nodes has placed new demands on PAG design and performance. In this regime, the interaction mechanism is dominated by the generation of secondary electrons following the absorption of high-energy EUV photons (92 eV) by the resist film. mdpi.com

When compared to iodonium-based resists, triphenylsulfonium-based systems have demonstrated different performance characteristics. The iodine atom possesses a significantly higher absorption cross-section for EUV photons than the sulfur atom, which can contribute to higher sensitivity in iodonium-based resists. rsc.org

Table 1: Comparative Performance of Sulfonium and Iodonium-Based Resists in EUV Lithography

| Resist Type | Key Element | Resolution Achieved (L/S patterns) | Required Dose | Reference |

|---|---|---|---|---|

| Triphenylsulfonium-based | Sulfur | 22 nm | ~200 mJ cm⁻² | rsc.org |

Integration in Two-Photon Lithography Systems

This compound and related sulfonium salts are also valuable as photoinitiators in two-photon lithography (TPL), a high-resolution, direct laser writing technique for creating complex three-dimensional micro- and nanostructures. mdpi.comresearchgate.net TPL relies on the principle of two-photon absorption, where a molecule simultaneously absorbs two photons from a tightly focused, high-intensity laser (typically a femtosecond laser) to reach an excited state. researchgate.net

In a TPL system, the triphenylsulfonium PAG is incorporated into a liquid photopolymerizable resin. The laser is focused to a tiny point (voxel) within the resin volume. Only at this focal point is the photon density high enough to trigger the two-photon absorption process in the PAG, leading to the generation of acid and subsequent polymerization or cross-linking of the resin, solidifying it. researchgate.net By scanning the laser focus in three dimensions, intricate 3D structures can be fabricated with sub-micron precision. nanoscribe.com The effectiveness of a PAG in this application is related to its two-photon absorption cross-section; derivatives of sulfonium salts have been specifically designed with large chromophores to enhance this property. mdpi.com

Catalytic Applications Beyond Photopolymerization

The utility of this compound extends beyond light-induced polymerization to other catalytic applications.

Catalysis of Silane (B1218182) Condensation Reactions

In this application, the triphenylsulfonium salt acts as a latent, radiation-activated catalyst. When mixed with a hydrolyzable silane in anhydrous conditions, the composition is storage-stable. google.com Upon exposure to radiation and the presence of moisture (even atmospheric moisture is often sufficient), the onium salt decomposes to generate an acid catalyst. google.com This acid then significantly accelerates the silanol (B1196071) condensation reaction. google.comadhesivesmag.com This method provides temporal control over the curing process, initiating it precisely when needed through the application of light.

Organic Transformation Catalysis (e.g., O-Phenylation of Alcohols and Phenols)

Triphenylsulfonium salts have emerged as effective reagents for the O-phenylation of alcohols and phenols, a key transformation in the synthesis of aryl ethers. These reactions typically proceed under transition-metal-free conditions, offering a valuable alternative to traditional metal-catalyzed cross-coupling methods.

A mild and efficient protocol for the O-arylation of a wide range of alcohols and phenols using triarylsulfonium triflates has been developed. researchgate.netresearchgate.net This method demonstrates that various alcohols, including primary, secondary, and tertiary, as well as phenols with both electron-donating and electron-withdrawing groups, can be converted to their corresponding aromatic ethers in moderate to excellent yields. researchgate.net The reactions are typically conducted at temperatures between 50 and 80 °C in a solvent like 1,4-dioxane, with a base such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃). researchgate.netresearchgate.net

The proposed mechanism suggests that the reaction proceeds via the nucleophilic attack of an in-situ generated alkoxide or phenoxide anion on the aromatic carbon of the triphenylsulfonium cation. researchgate.net This leads to the formation of the desired ether and diphenyl sulfide (B99878) as a byproduct. The efficiency and selectivity of the arylation can be influenced by the electronic properties of the aryl groups on the sulfonium salt. researchgate.net

Table 1: O-Phenylation of Alcohols and Phenols with Triphenylsulfonium Triflates

| Substrate | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Phenylpropan-1-ol | CsOH | 50 | 95 |

| Cyclohexanol | CsOH | 50 | 85 |

| 1-Adamantanol | CsOH | 50 | 70 |

| Phenol | Cs₂CO₃ | 80 | 98 |

| 4-Methoxyphenol | Cs₂CO₃ | 80 | 99 |

| 4-Nitrophenol | Cs₂CO₃ | 80 | 65 |

Data sourced from studies on triarylsulfonium triflates, which exhibit similar reactivity patterns for the triphenylsulfonium cation. researchgate.netresearchgate.net

This methodology showcases the utility of triphenylsulfonium salts as practical and versatile phenylation agents in organic synthesis, tolerating a good range of functional groups. researchgate.net

Advanced Material Additive Roles

Beyond its catalytic applications, this compound serves as a critical additive in the fabrication of advanced materials, enhancing the performance and stability of various electronic and crystalline structures.

In the rapidly advancing field of perovskite solar cells (PSCs), achieving high power conversion efficiencies (PCEs) and long-term stability is paramount. A significant challenge is the presence of defects, particularly at the grain boundaries and surfaces of the polycrystalline perovskite film, which act as sites for non-radiative recombination of charge carriers. mdpi.comnih.gov

This compound, and closely related phosphonium (B103445) analogues like methyltriphenylphosphonium (B96628) iodide (MTPPI), are used as additives for defect passivation. mdpi.com The bulky triphenylsulfonium cation and the iodide anion play complementary roles. The iodide ions can fill halide vacancies in the perovskite lattice, a common type of defect that can impede device performance. mdpi.com Simultaneously, the large organic cation can passivate surface trap states and block pathways for mobile ions, which are known to contribute to device degradation. mdpi.com

The use of such additives can lead to several improvements:

Reduced Trap Density: Passivation of defects lowers the density of trap states, which in turn reduces non-radiative recombination. nih.govnsf.gov

Prolonged Carrier Lifetime: By mitigating recombination losses, the lifetime of photogenerated charge carriers is extended. nsf.gov

Improved Film Morphology: Additives can influence the crystallization process, sometimes leading to larger grain sizes and a more uniform perovskite film. mdpi.com

Studies using MTPPI on mixed-cation perovskites demonstrated that the additive improved both the efficiency and the operational stability of the solar cells. mdpi.com The collective roles of the iodide anion in filling vacancies and the bulky organic cation in passivating surfaces highlight a promising strategy for advancing perovskite solar cell technology. mdpi.com

Efficient charge injection and transport are crucial for the performance of Organic Light-Emitting Diodes (OLEDs). nih.gov Triphenylsulfonium salts have been successfully introduced as a novel class of all-organic materials for cathode interfacial layers (CILs) or electron injection layers (EILs) in polymer light-emitting diodes (PLEDs). researchgate.netacs.org

Traditionally, low work-function metals or their salts (like LiF) are used as EILs, but these can be unstable and prone to diffusion into the organic layers. researchgate.netacs.org this compound and its analogues (e.g., with triflate or nonaflate counterions) offer a solution-processable, all-organic alternative. acs.org

Key findings on the role of triphenylsulfonium salts in OLEDs include:

Improved Electron Injection: These salts lower the electron injection barrier from the cathode (e.g., Aluminum) to the light-emitting polymer. acs.org

Enhanced Charge Transport: The triphenylsulfonium cations themselves can act as electron transporting sites, facilitating the movement of electrons through the layer. researchgate.netacs.org

Increased Device Performance: The incorporation of a thin triphenylsulfonium salt layer has been shown to significantly improve OLED performance. For instance, in F8BT-based PLEDs, the luminous efficiency was improved from 2.4 to 7.9 cd/A, and the brightness was increased up to four-fold. acs.org The turn-on voltage of the devices was also substantially reduced. researchgate.netacs.org

Table 2: Performance of F8BT-based PLEDs with Triphenylsulfonium Salt Interlayers

| Device Structure | Turn-on Voltage (V) | Max. Luminous Efficiency (cd/A) | Max. Brightness (cd/m²) |

|---|---|---|---|

| Reference (no interlayer) | ~5.0 | 2.4 | ~3,221 |

| With TPS-triflate | ~2.5 | 7.9 | ~11,250 |

| With TPS-nonaflate | ~2.5 | 7.9 | ~14,682 |

Data adapted from research on triphenylsulfonium (TPS) salts. acs.org

Density functional theory (DFT) calculations have supported these experimental findings, indicating that the anionic (reduced) form of the triphenylsulfonium salt is stable, which is a desirable characteristic for an electron transport material. acs.org The morphology of this salt interlayer is also a critical factor, and optimization of processing parameters is key to achieving efficient electron injection and transport. acs.org

Zeolites and aluminophosphates (AlPOs) are crystalline microporous materials with highly ordered pore structures, making them valuable as catalysts and adsorbents. kentech.ac.kr Their synthesis is a complex process where the final structure is often determined by the use of an organic molecule known as a structure-directing agent (SDA). csic.esrsc.org

Triphenylsulfonium has been identified as an effective SDA in the synthesis of specific zeolite and AlPO frameworks. kentech.ac.krnih.gov Research has shown that among various sulfonium compounds tested, triphenylsulfonium is particularly successful at directing the formation of single-phase crystalline products. kentech.ac.kr

Notable examples include:

Aluminophosphates (AlPOs): Triphenylsulfonium cations have been used to synthesize AlPOs with the ATS framework type. kentech.ac.kr

Zeolites: Triphenylsulfonium has been employed as an SDA to produce a microporous crystalline silica (B1680970) zeolite with an MEL-type structure. nih.gov It has also been used in the synthesis of germanosilicate zeolite analogues, resulting in frameworks with ISV, ITT, or entirely new structures depending on the specific synthesis conditions. nih.gov

The role of the SDA is to organize the inorganic precursor species (e.g., silicate (B1173343) or aluminophosphate) around it during the hydrothermal synthesis process, effectively creating a template for the final porous framework. csic.es The size, shape, and charge distribution of the triphenylsulfonium cation are crucial in directing the assembly of the inorganic components into a specific, repeating three-dimensional structure. After crystallization, the organic SDA is typically removed by calcination, leaving behind the porous inorganic framework. nih.gov

Computational and Theoretical Chemistry Approaches for Triphenylsulfonium Iodide

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for investigating the fundamental properties of molecules like triphenylsulfonium (B1202918) iodide. researchgate.net These approaches solve the quantum mechanical equations that govern the behavior of electrons in a molecule, providing a detailed picture of its electronic structure and energetics. researchgate.net DFT, in particular, has become a popular choice due to its balance of computational cost and accuracy, making it well-suited for studying relatively large molecules. rsc.org

Electronic Structure and Molecular Orbital Analysis (e.g., LUMO Energies)

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. ck12.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. core.ac.uk The energy of the LUMO is a crucial parameter as it relates to the molecule's ability to accept an electron. iqce.jp For triphenylsulfonium salts, the LUMO is often an antibonding σ* orbital associated with the C–S bonds. mdpi.com

DFT calculations have been employed to determine the LUMO energies of triphenylsulfonium cations. These calculations indicate that placing an electron into the LUMO is energetically favorable, suggesting that these salts are stable upon electron transfer in the solid state. researchgate.net The analysis of molecular orbitals helps in understanding the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. wuxiapptec.com For instance, in nucleophilic substitution reactions, the distribution of the LUMO lobes can predict the site of reaction. wuxiapptec.com

| Substituent | LUMO Energy (eV) | LUMO+1 Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-CH3 | -0.5 | 0.2 | 0.7 |

| 5-Br | -0.8 | -0.1 | 0.7 |

| 5-Cl | -0.9 | -0.2 | 0.7 |

| 5-CF3 | -1.5 | -1.2 | 0.3 |

| 5-CCl3 | -1.3 | -0.5 | 0.8 |

This table showcases how substituents can influence the LUMO and LUMO+1 energies, which in turn affects the reactivity and reaction pathways. Data adapted from computational studies on similar electrophilic systems.

Bond Dissociation Energy Calculations (Homolytic vs. Heterolytic Pathways)

Upon excitation, the triphenylsulfonium cation can undergo bond dissociation through two primary pathways: homolytic and heterolytic cleavage of a carbon-sulfur (C–S) bond. osti.gov

Homolytic cleavage results in the formation of a phenyl radical and a diphenylsulfonium radical cation.

Heterolytic cleavage leads to a phenyl cation and a diphenyl sulfide (B99878) molecule.

Computational methods, such as DFT and more advanced techniques like the localized active space self-consistent field (LASSCF) method, can be used to calculate the bond dissociation energies for both pathways. researchgate.netarxiv.orgibm.com These calculations help to determine which pathway is energetically more favorable. Recent studies using LASSCF suggest that for the triphenylsulfonium cation, homolytic bond cleavage is the preferred dissociation pathway. researchgate.netarxiv.orgibm.comresearcher.life The natural orbital occupancy numbers from these calculations provide further evidence for the homolytic nature of the bond breaking, showing values of approximately 1.00 for the resulting fragments. osti.govresearchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited States

To understand the photochemical behavior of triphenylsulfonium iodide, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method for this purpose. uci.edursc.org TDDFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic excitation energies and the simulation of absorption spectra. uci.eduyoutube.com

By applying TDDFT, researchers can identify the nature of the electronic transitions that occur when the molecule absorbs light. This includes determining whether the transitions are localized on specific parts of the molecule or involve charge transfer between different regions. Understanding the character of the excited states is crucial for predicting the subsequent photochemical reactions, such as the C–S bond cleavage that leads to acid generation. While TDDFT is a widely used and valuable tool, it has known limitations, particularly in accurately describing certain types of excited states like those with significant double excitation or long-range charge-transfer character. rsc.orgnih.gov

Molecular Dynamics and Reaction Pathway Modeling

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into dynamic processes and reaction mechanisms. arxiv.orgnih.gov By combining quantum mechanical calculations (QM) with molecular mechanics (MM) in a QM/MM approach, it is possible to model chemical reactions in complex environments. arxiv.org

For this compound, MD simulations can be used to model the dissociation process following photoexcitation. These simulations can help to visualize the reaction trajectory and identify the transition states and intermediates involved in both the homolytic and heterolytic cleavage pathways. Furthermore, MD simulations can be used to study the diffusion of the generated acid in a polymer matrix, a critical process in photolithography applications. researchgate.net The solvation of the iodide anion in various solvents can also be investigated using density functional theory-based molecular dynamics, revealing details about the structure and dynamics of the solvation shell. nih.gov

Development of Predictive Models for Material Performance

A key goal of computational studies on this compound is to develop predictive models for its performance in materials science applications, particularly in photolithography. By establishing relationships between calculated molecular properties and experimentally observed performance, it is possible to screen new candidate materials in silico.

For instance, models have been developed that link the LUMO energy of a photoacid generator to its sensitivity in a photoresist formulation. researchgate.net However, more sophisticated models go beyond just the LUMO energy, also considering factors like the energy changes during the rearrangement of the activated triphenylsulfonium species. researchgate.net These mechanism-based descriptors can lead to more accurate predictions of material performance and guide the rational design of new photoacid generators with improved properties. researchgate.netresearchgate.net

Degradation Pathways and Stability Studies of Triphenylsulfonium Iodide

Photochemical Degradation Mechanisms

The photochemical degradation of triphenylsulfonium (B1202918) salts, including the iodide variant, is a complex process that can proceed through different pathways depending on the irradiation conditions and the surrounding chemical environment. researchgate.netresearchgate.net

Upon direct irradiation, triphenylsulfonium salts can undergo both homolytic (radical) and heterolytic (ionic) cleavage of the carbon-sulfur bond. researchgate.net The primary photoproducts of direct photolysis include diphenyl sulfide (B99878) and phenylthiobiphenyls, the latter being formed through a cage fragmentation-recombination process. researchgate.net The formation of these products suggests a mechanism involving the generation of reactive intermediates within a solvent cage. researchgate.net

The photolysis of triphenylsulfonium iodide can also be influenced by the presence of a charge-transfer complex between the triphenylsulfonium cation and the iodide anion. cdnsciencepub.comtandfonline.com Irradiation within the charge-transfer band can lead to the formation of a complex mixture of products. cdnsciencepub.comresearchgate.net Studies have shown that the photolysis of this compound can initiate the radical polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206), suggesting the generation of phenyl radicals. tandfonline.com However, in some cases, this compound did not initiate photopolymerization, indicating that the specific reaction pathway can be highly dependent on the experimental conditions. tandfonline.com

The quantum yield of photolysis, which is a measure of the efficiency of a photochemical reaction, can be influenced by the presence of sensitizers and the nature of the counter-ion. For instance, the photodecomposition of diaryliodonium salts, which share mechanistic similarities with triphenylsulfonium salts, can be sensitized to respond to longer wavelength UV and visible light through an electron transfer process. researchgate.net The nature of the anion can also affect the photochemical processes occurring in the triphenylsulfonium cation. mathnet.ru

Table 1: Major Photodegradation Products of Triphenylsulfonium Salts

| Product Name | Formation Pathway | Reference |

| Diphenyl sulfide | Homolytic/Heterolytic cleavage | researchgate.net |

| Phenylthiobiphenyls | Cage fragmentation-recombination | researchgate.net |

| Benzene | From phenyl radical intermediate | ucla.edu |

| Iodobenzene | In-cage recombination of phenyl cation and iodide anion | cdnsciencepub.com |

This table summarizes the primary products identified from the photochemical degradation of triphenylsulfonium salts under various conditions.

Thermal Decomposition Profiles

The thermal stability of triphenylsulfonium salts is an important characteristic, particularly for their application in materials that undergo thermal processing. ontosight.ai Thermogravimetric analysis (TGA) is a common technique used to study the thermal decomposition of these salts, measuring weight loss as a function of temperature. tainstruments.com

Studies on triphenylsulfonium salts have established their structures through pyrolysis and subsequent analysis of the resulting products. researchgate.net The decomposition mechanism is often inferred from the ratios of the products formed during pyrolysis. researchgate.net For example, the thermal decomposition of some sulfonium (B1226848) salts has been shown to proceed, at least in part, through a radical mechanism. researchgate.net

Chemical Stability in Varied Environments (e.g., Alkaline Conditions)

The chemical stability of this compound, particularly in alkaline environments, is a critical factor for its application in certain formulations.

Nucleophilic Attack on the Sulfonium Center

In alkaline conditions, triphenylsulfonium cations are susceptible to degradation. acs.org One of the primary degradation pathways involves the nucleophilic attack of hydroxide (B78521) or alkoxide ions on the electrophilic sulfur center. acs.orgsmolecule.com This can lead to the cleavage of a carbon-sulfur bond and the formation of various products.

Studies on the alkaline stability of triarylsulfonium (TAS) cations in a solution of potassium hydroxide in deuterated methanol (B129727) (1 M KOH/CD₃OD) at 80°C have provided insights into their degradation mechanisms. acs.org For the parent triphenylsulfonium cation, complete degradation was observed within two days under these conditions. acs.org The primary decomposition products identified were diphenyl sulfide and anisole-d₃, suggesting that the degradation proceeds via nucleophilic attack. acs.org

The stability of triarylsulfonium cations in alkaline media can be significantly enhanced by introducing sterically bulky substituents on the aromatic rings. acs.orgresearchgate.net This steric hindrance impedes the approach of the nucleophile to the sulfonium center, thereby slowing down the rate of degradation. acs.org For instance, tris(2,5-dimethylphenyl)sulfonium and bis(2,5-dimethylphenyl)mesitylsulfonium cations have demonstrated dramatically increased alkaline resistance compared to the unsubstituted triphenylsulfonium cation. researchgate.net

Table 2: Alkaline Degradation of Triphenylsulfonium Cation

| Condition | Observation | Products | Reference |

| 1 M KOH/CD₃OD at 80°C | Complete degradation within 2 days | Diphenyl sulfide, Anisole-d₃ | acs.org |

This table illustrates the degradation of the triphenylsulfonium cation under specific alkaline conditions.

Environmental and Long-Term Stability in Material Formulations (e.g., Photoresists, Perovskites)

The long-term stability of this compound is a key consideration in its practical applications, such as in photoresists for microlithography and as an additive in perovskite solar cells.

In photoresists , triphenylsulfonium salts function as photoacid generators (PAGs). regulations.gov Upon exposure to UV radiation, they generate a strong acid that catalyzes chemical reactions in the surrounding polymer matrix, leading to a change in solubility and the formation of a patterned image. google.com The stability of the PAG is crucial for the shelf life of the photoresist formulation and the reproducibility of the lithographic process. The degradation products of the PAG should not interfere with the desired chemical transformations or adversely affect the performance of the resist. regulations.gov The introduction of substituents into the triphenylsulfonium cation can affect the photosensitivity of the resist. mathnet.ru

In the context of perovskite solar cells , additives are often used to improve the quality of the perovskite film and enhance the device's efficiency and long-term stability. bwise.krresearchgate.net Triphenylsulfonium-based additives, such as triphenylsulfonium triflate (TPST), have been shown to passivate defects in the perovskite film, leading to improved photovoltaic performance and enhanced moisture stability. bwise.krresearchgate.net The hydrophobic nature of the triphenylsulfonium cation can contribute to the improved resistance of the perovskite film to degradation by humidity. bwise.kr Devices incorporating TPST have demonstrated the ability to retain a high percentage of their initial power conversion efficiency after extended periods under ambient conditions. bwise.kr Similarly, other sulfonium salts have been shown to enhance the operational stability of perovskite solar cells, with some treated devices showing negligible efficiency loss after thousands of hours of operation. diva-portal.org The chemical stability of these sulfonium salts within the perovskite material is a critical factor in achieving long-term device performance. diva-portal.orgnih.gov

Future Research Directions and Emerging Applications

Novel Synthetic Strategies for Tailored Triphenylsulfonium (B1202918) Architectures

The development of new synthetic methods for creating precisely structured triphenylsulfonium salts is a vibrant area of research. rsc.org Scientists are moving beyond traditional synthesis to design molecules with specific functionalities, enhancing their performance in various applications.

Key strategies include:

Reactions with Arynes: The reaction of diaryl sulfides or sulfoxides with in-situ generated arynes presents a powerful method for synthesizing triarylsulfonium salts. nih.govacs.org This approach allows for the introduction of various substituents, leading to compounds with tailored properties. nih.govacs.org Research has shown that using diaryl sulfoxides in these reactions often results in higher yields compared to diaryl sulfides. nih.govacs.org

Friedel-Crafts Reactions: The Friedel-Crafts reaction of diaryl sulfoxides is another effective route to produce sterically bulky triphenylsulfonium salts in good yields. nih.govacs.org

Star-Shaped Architectures: For advanced lithographic applications, researchers are designing novel star-shaped resist materials. uni-bayreuth.de These complex architectures, synthesized through techniques like atom transfer radical polymerization (ATRP), offer unique properties compared to linear polymers. uni-bayreuth.de

These advanced synthetic routes are crucial for developing materials with customized electronic and optical properties for specific technological needs.

Enhanced Mechanistic Understanding through Advanced Spectroscopic Techniques

A deeper understanding of the photodecomposition mechanisms of triphenylsulfonium salts is critical for optimizing their performance, particularly as photoacid generators (PAGs). Advanced spectroscopic techniques are providing unprecedented insights into these complex processes.

Researchers are employing a range of sophisticated methods:

Laser Flash Photolysis: This technique is used to study the transient species generated upon photolysis. ucla.edu For instance, nanosecond laser flash photolysis has been used to identify intermediates like the protonated phenylthiobiphenyl. ucla.edu

Photo-CIDNP Spectroscopy: Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) studies provide evidence for both homolytic and heterolytic cleavage pathways during the direct photolysis of triphenylsulfonium salts. ucla.edu

Transient Absorption Spectroscopy: This method allows for the tracking of radical intermediates, such as diphenylsulfinyl radical cations, and monitoring cage-escape yields in different solvent environments. spie.org

Time-Resolved Spectroscopy: Femtosecond and nanosecond pulse radiolysis techniques are used to observe the ultra-fast in-cage reactions and intermediates formed after irradiation, providing a detailed picture of the photochemistry and radiation chemistry of these salts. researchgate.net

These studies are essential for resolving discrepancies in reported photoproduct yields and for designing more efficient photoinitiators.

Development of Next-Generation Photoinitiator and PAG Systems

Triphenylsulfonium iodide and its derivatives are central to the development of next-generation photoinitiators and photoacid generators (PAGs) for a wide range of applications, from photolithography to 3D printing. mdpi.comdntb.gov.ua